![molecular formula C8H12ClN3 B2779287 6-Chloro-N-isobutyl-2-pyrazinamine CAS No. 642459-37-8](/img/structure/B2779287.png)
6-Chloro-N-isobutyl-2-pyrazinamine
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Overview
Description
6-Chloro-N-isobutyl-2-pyrazinamine, also known as 6-Cl-IBP, is a synthetic compound that has been studied for its potential as an antimicrobial agent. It has been used in laboratory experiments to study its effects on various microbial species, and has been found to be effective against a wide range of bacteria and fungi.
Scientific Research Applications
- 6-Chloro-N-(2-methylpropyl)pyrazin-2-amine exhibits antibacterial activity. Researchers have investigated its effectiveness against various bacterial strains, making it a candidate for novel antibiotics or antimicrobial agents .
- Studies have shown that this compound possesses antifungal properties. It could be explored further as a potential treatment for fungal infections or as an ingredient in antifungal formulations .
- Preliminary research suggests that 6-Chloro-N-(2-methylpropyl)pyrazin-2-amine may have antitumor effects. Investigating its mechanisms of action and potential use in cancer therapy could be valuable .
- Given its unique chemical structure, this compound might find applications in agriculture. Researchers could explore its use as a pesticide, herbicide, or growth regulator .
- The compound’s properties make it interesting for environmental applications. It could be studied for its ability to degrade pollutants, inhibit microbial growth in water systems, or enhance soil health .
- 6-Chloro-N-(2-methylpropyl)pyrazin-2-amine could serve as a starting point for designing new drugs. Medicinal chemists might modify its structure to create derivatives with improved pharmacological properties .
Antibacterial Properties
Antifungal Activity
Antitumor Potential
Agrochemical Applications
Environmental Science
Drug Development
Sigma-Aldrich: 6-chloro-N-Methylpyrazin-2-amine EVT-440329 (6-chloro-N-(2-methylpropyl)pyridazin-3-amine) 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
Mechanism of Action
Target of Action
It is known that pyrazine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Pyrazine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Biochemical Pathways
Pyrazine derivatives are known to be involved in a wide range of biological activities, indicating that they may affect multiple pathways .
properties
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)3-11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECYIZSEVLCHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CN=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methylpropyl)pyrazin-2-amine |
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